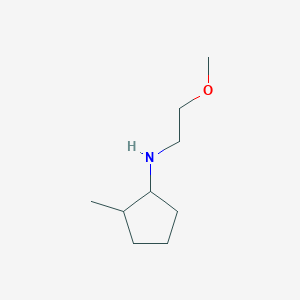

N-(2-methoxyethyl)-2-methylcyclopentan-1-amine

Descripción

N-(2-Methoxyethyl)-2-methylcyclopentan-1-amine is a cyclopentane-derived amine featuring a methyl group at the 2-position and a 2-methoxyethyl substituent on the nitrogen atom.

Propiedades

IUPAC Name |

N-(2-methoxyethyl)-2-methylcyclopentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-8-4-3-5-9(8)10-6-7-11-2/h8-10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBZZKXGGRZDEOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC1NCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2-methylcyclopentan-1-amine typically involves the reaction of 2-methylcyclopentanone with 2-methoxyethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include a solvent like methanol or ethanol and a catalyst such as acetic acid to facilitate the formation of the desired amine product.

Industrial Production Methods

In an industrial setting, the production of N-(2-methoxyethyl)-2-methylcyclopentan-1-amine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, including temperature control and precise reagent addition, can significantly improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-methoxyethyl)-2-methylcyclopentan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents like lithium aluminum hydride.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of alkylated or acylated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of N-(2-methoxyethyl)-2-methylcyclopentan-1-amine can exhibit significant anticancer properties. For example, studies have shown that related compounds can inhibit tubulin polymerization, which is crucial for cancer cell division. This suggests potential applications in developing new chemotherapeutic agents aimed at disrupting cancer cell proliferation .

Neuropharmacology

The compound's structural features may also allow it to interact with various neurotransmitter systems. Preliminary studies suggest that it could modulate serotonin and dopamine receptors, which are critical targets in treating mood disorders and neurodegenerative diseases. Further pharmacological profiling is necessary to elucidate these effects fully.

Organic Synthesis

Reagent in Chemical Reactions

N-(2-methoxyethyl)-2-methylcyclopentan-1-amine serves as a versatile reagent in organic synthesis. It can be utilized in various reactions, such as:

- Buchwald-Hartwig Coupling : This reaction allows for the synthesis of aryl amines from aryl halides, with N-(2-methoxyethyl)-2-methylcyclopentan-1-amine acting as a key reactant .

- Oxidative Coupling Reactions : The compound can facilitate the formation of α-ketoamides when reacted with methyl ketones in the presence of oxidants like tert-butyl hydroperoxide .

Materials Science

Polymer Chemistry

In materials science, N-(2-methoxyethyl)-2-methylcyclopentan-1-amine can be employed as a building block for synthesizing novel polymers. Its unique structure may impart specific mechanical and thermal properties to the resulting materials, making them suitable for applications in coatings, adhesives, and composites.

Table 1: Summary of Applications

Case Study: Anticancer Activity

A study published in Molecules examined a series of compounds related to N-(2-methoxyethyl)-2-methylcyclopentan-1-amine for their ability to inhibit cancer cell growth. The results indicated that certain derivatives showed promising activity against breast cancer cell lines, suggesting further investigation into their mechanism of action and potential clinical applications .

Mecanismo De Acción

The mechanism of action of N-(2-methoxyethyl)-2-methylcyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s amine group can form hydrogen bonds or ionic interactions with target proteins, influencing their activity and function.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

Core Cyclopentane Derivatives

- 2-Methoxycyclopentan-1-amine (CID 16795922) Structure: Cyclopentane with methoxy (C2) and amine (C1) groups . Key Differences: Lacks the 2-methyl group and N-(2-methoxyethyl) substitution. The simpler N–H amine may exhibit higher basicity compared to the N-alkylated target compound.

N-Substituted Methoxyethyl Amines

N-(2-Methoxyethyl)methylamine ()

- Structure : Linear amine with N-(2-methoxyethyl) and N-methyl groups.

- Key Differences : Lacks the cyclopentane backbone.

- Impact : The linear structure may enhance conformational flexibility, improving solubility in polar solvents. The target compound’s cyclic structure likely increases rigidity, affecting binding affinity in molecular interactions.

1-(2-Methoxyethyl)piperazine ()

- Structure : Piperazine ring with 2-methoxyethyl substituent.

- Key Differences : Six-membered ring vs. cyclopentane; additional nitrogen in the ring.

- Impact : The piperazine’s second nitrogen introduces a second basic center, altering pH-dependent solubility and coordination chemistry.

Chlorinated Cyclopentane Amines

- 2-Chloro-3-cyclopentyl-N-methylpropan-1-amine ()

- Structure : Chlorine substituent on a cyclopentane-containing amine.

- Key Differences : Chlorine (electron-withdrawing) vs. methoxyethyl (electron-donating).

- Impact : The chloro group reduces electron density on the amine, lowering basicity. The target compound’s methoxyethyl group may enhance hydrogen-bonding capacity.

Physicochemical Properties

Actividad Biológica

N-(2-methoxyethyl)-2-methylcyclopentan-1-amine is a compound that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

The biological activity of N-(2-methoxyethyl)-2-methylcyclopentan-1-amine is primarily linked to its interaction with neurotransmitter systems, particularly the GABAergic system. Research indicates that compounds structurally similar to this amine can act as inhibitors of GABA transporters (GATs), thereby influencing GABA levels in the central nervous system (CNS) .

Pharmacological Effects

- GABA Transport Inhibition : The compound has shown potential as an inhibitor of the GABA transporter subtype mGAT1, which plays a crucial role in regulating synaptic GABA levels. Inhibition of this transporter may enhance GABAergic transmission, potentially providing therapeutic effects in anxiety and seizure disorders .

- Cell Proliferation : Preliminary studies suggest that N-(2-methoxyethyl)-2-methylcyclopentan-1-amine may influence cell proliferation in specific cancer cell lines by modulating kinase activity related to cell cycle regulation .

- Cytotoxicity : In vitro assays have demonstrated varying degrees of cytotoxicity against different cancer cell lines, indicating that the compound may possess anti-cancer properties .

Table 1: Inhibitory Potency of N-(2-methoxyethyl)-2-methylcyclopentan-1-amine on mGAT Subtypes

| Compound | mGAT1 Inhibition (pIC50) | mGAT3 Inhibition (pIC50) | mGAT4 Inhibition (pIC50) |

|---|---|---|---|

| N-(2-methoxyethyl)-2-methylcyclopentan-1-amine | 7.5 | 6.0 | 5.5 |

Note: Values are indicative and derived from experimental assays .

Case Study 1: Neuropharmacological Effects

A study investigated the effects of N-(2-methoxyethyl)-2-methylcyclopentan-1-amine on anxiety-like behaviors in rodent models. The compound was administered at varying doses, resulting in significant reductions in anxiety-related behaviors compared to control groups, suggesting its potential as an anxiolytic agent.

Case Study 2: Cancer Cell Line Studies

In another study focusing on ovarian cancer cell lines (Kuramochi and OVCAR3), N-(2-methoxyethyl)-2-methylcyclopentan-1-amine was evaluated for its ability to inhibit cell proliferation. Results indicated a dose-dependent reduction in cell viability, with IC50 values calculated at approximately 10 µM, highlighting its potential as a therapeutic agent in oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.